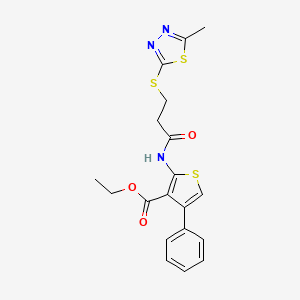

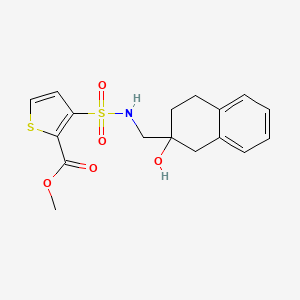

![molecular formula C10H20N2O3 B2497479 Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate CAS No. 1904020-87-6](/img/structure/B2497479.png)

Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamates are important intermediates in the synthesis of biologically active compounds. Their properties and reactions are crucial in pharmaceutical chemistry and material science, offering pathways to design and synthesize various therapeutic agents and materials.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves several key steps including acylation, nucleophilic substitution, and reduction. Zhao et al. (2017) demonstrated a rapid synthetic method yielding high total steps efficiency. This approach can be applied to synthesize related carbamates, emphasizing the importance of optimizing each step to increase yield and purity (Zhao et al., 2017).

Molecular Structure Analysis

Carbamate compounds often exhibit complex molecular structures. Kant et al. (2015) conducted a comprehensive study on the molecular structure of a tert-butyl carbamate derivative using single crystal X-ray diffraction. These structural analyses are fundamental for understanding the physical and chemical properties of carbamates (Kant et al., 2015).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including chemoselective transformations and Diels-Alder reactions. Sakaitani and Ohfune (1990) explored chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the versatility of carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. Detailed studies on these properties help in understanding the stability and reactivity of carbamates under different conditions.

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, including reactivity, stability, and interactions with other chemical entities, define their utility in various chemical reactions and applications. For instance, the study by Guijarro et al. (1996) on the reactivity of tert-butyl-N-(chloromethyl)-N-methyl carbamate illustrates the potential of carbamates in synthesizing functionalized molecules (Guijarro et al., 1996).

Applications De Recherche Scientifique

Photocatalytic Amination

The compound has been utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This innovative approach enables the assembly of 3-aminochromones under mild conditions, significantly broadening the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Metalation and Alkylation

Research demonstrates its potential in undergoing metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This method is particularly significant in preparing α-functionalized α-amino silanes, showcasing the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Sieburth et al., 1996).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derivatives of tert-butyl carbamates, are highlighted for their role in the asymmetric synthesis of amines. This methodology provides a pathway for synthesizing a wide range of highly enantioenriched amines, amino acids, and amino alcohols, emphasizing the compound's significance in creating chiral molecules (Ellman et al., 2002).

Diels-Alder Reactions

The compound is employed in the preparation and Diels-Alder reaction of 2-amido substituted furans. This application is crucial for constructing amine (and salts) carbamates and heterocycles, providing a protective shield in synthesizing complex organic molecules (Padwa et al., 2003).

Chemoselective Transformations

Tert-butyl carbamates facilitate chemoselective transformations of amino protecting groups, underscoring their utility in modifying N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups under mild conditions. This application is pivotal in synthesizing N-ester type compounds, showcasing the adaptability of silyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).

Enantioselective Synthesis

The compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in confirming the relative substitution of the cyclopentane ring makes it instrumental in developing nucleotide analogues (Ober et al., 2004).

Novel Synthetic Methods

A rapid synthetic method for producing biologically active intermediates, such as omisertinib (AZD9291), underscores the importance of tert-butyl carbamates in pharmaceutical research. The streamlined synthesis from readily available materials highlights its role in drug development (Zhao et al., 2017).

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-7(8)4-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTQSWRMAIEKFJ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

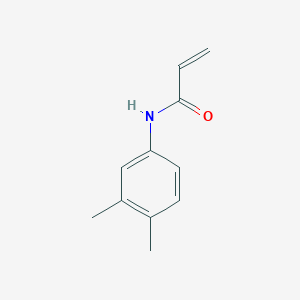

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)

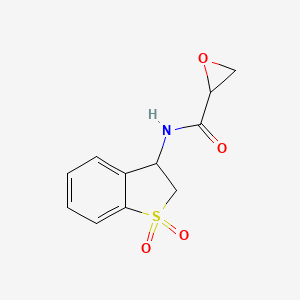

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

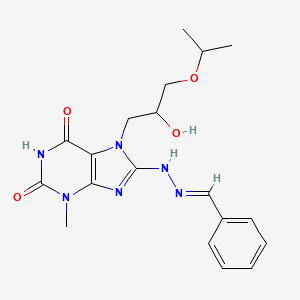

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)